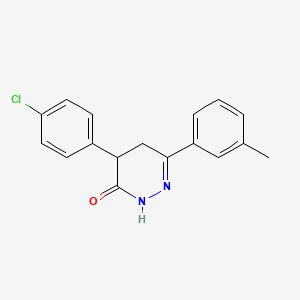
4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H15ClN2O and its molecular weight is 298.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone, a compound belonging to the pyridazinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15ClN2O
- Molecular Weight : 300.77 g/mol
- CAS Number : 3543116
The compound features a pyridazinone core with chlorophenyl and methylphenyl substituents, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. A study by demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the activation of caspase pathways and modulation of cell cycle regulators, leading to cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 14.31 | Induction of apoptosis |
| MCF-7 | 8.55 | Cell cycle arrest and apoptosis |
| A549 | 7.01 | Caspase activation |
Cardiovascular Effects
The compound has been studied for its hypotensive effects. In vivo experiments on rat models showed that it significantly lowers blood pressure, potentially through vasodilation mechanisms and inhibition of platelet aggregation . The antiaggregation activity was found to be up to 16,000 times more potent than acetylsalicylic acid in vitro.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It interacts with receptors that regulate cell proliferation and survival.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties, reducing oxidative stress in cells .
Study on Antiplatelet Activity
A pivotal study published in Journal of Medicinal Chemistry examined the antiplatelet effects of pyridazinone derivatives. The results indicated that the tested compounds, including the target compound, inhibited platelet aggregation significantly more than traditional antiplatelet agents . This suggests potential applications in cardiovascular disease management.
Anticancer Research
In a recent study, researchers synthesized various derivatives based on the pyridazinone structure and evaluated their anticancer properties against multiple cancer cell lines. The findings highlighted that modifications to the substituents significantly affected the potency and selectivity of these compounds against cancer cells .
特性
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-3-2-4-13(9-11)16-10-15(17(21)20-19-16)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNYOPQNLHUZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














